2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE
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Overview
Description
2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making imidazole derivatives valuable for treatment development .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes that result in a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.
Biochemical Pathways
Imidazole derivatives are known to affect a diverse range of biological activities, suggesting they may influence multiple biochemical pathways . The downstream effects would depend on the specific pathways affected.
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they could have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Related imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that imidazole derivatives can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-1H-imidazole-5-carboxamide with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Comparison with Similar Compounds
- 4-Amino-1H-imidazole-5-carboxamide
- 5-Amino-1H-imidazole-4-carboxamide
- 4-Cyano-1H-imidazole-5-carboxamide
Comparison: 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications .
Properties
IUPAC Name |
2-amino-4-cyano-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUWIMIPGRPBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=N1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652429 |
Source
|
Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125815-68-1 |
Source
|
Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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